Enantiomeric Purity: (S)-Enantiomer vs. Racemate vs. (R)-Enantiomer in Chiral Synthesis
The (S)-enantiomer (CAS 1344936-71-5) is supplied at 97% minimum purity by vendors such as AKSci, while the racemic 1-(5-bromo-2-methoxyphenyl)ethanol (CAS 16602-17-8) is typically offered at 95% purity without chiral resolution. The (R)-enantiomer (CAS 216663-81-9) is available at 98% HPLC purity from LeYan. Distinct CAS numbers confirm each stereoisomer as a separately cataloged research entity [REFS-1, REFS-2, REFS-3].
~47.5% S-isomer
| Evidence Dimension | Minimum vendor-reported purity by HPLC/GC |
|---|---|
| Target Compound Data | 97% minimum purity |
| Comparator Or Baseline | (R)-enantiomer: 98% HPLC purity; Racemate: 95% purity |
| Quantified Difference | Target (S)-enantiomer purity is within 1% of the (R)-enantiomer; exceeds racemic purity by 2 percentage points for the active S-isomer content (racemate yields ~47.5% S-isomer after purification) |
| Conditions | Commercial vendor specifications; analytical methods include HPLC and GC as per supplier certificates of analysis |
Why This Matters
For stereospecific SAR campaigns, the (S)-enantiomer at 97% purity avoids introducing ~50% unwanted (R)-isomer present in the racemate, ensuring assay results reflect only the (S)-configuration pharmacology.
